N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide
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Overview
Description
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide is a complex organic compound that features an indole moiety, a bromine atom, and a sulfonamide group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Sulfonamide Formation: The brominated indole is then reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide: Lacks the bromine atom, which may affect its biological activity.
N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide: Contains a chlorine atom instead of bromine, which may result in different reactivity and properties.
Uniqueness
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H21BrN2O3S |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C19H21BrN2O3S/c1-3-25-15-5-7-16(8-6-15)26(23,24)21-11-10-17-13(2)22-19-9-4-14(20)12-18(17)19/h4-9,12,21-22H,3,10-11H2,1-2H3 |
InChI Key |
KHNBDXRGDPLVRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C |
Origin of Product |
United States |
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